molecular formula C8H14O4S B2919377 2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide CAS No. 2248349-54-2

2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide

Cat. No. B2919377
CAS RN: 2248349-54-2
M. Wt: 206.26
InChI Key: VMCJBPYNXYVTCY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide, also known as DMTS, is a heterocyclic compound that contains both sulfur and oxygen in its structure. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Regioselective Synthesis and Chemical Transformations

The compound is involved in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, a critical process in creating a variety of methylidenic diols. These diols can undergo double intramolecular iodoetherification to yield 1,7-dioxaspiro[4.4]nonanes, which are easily oxidized to 1,7-dioxaspiro[4.4]nonan-6-ones, compounds present in several natural products (Alonso et al., 2005).

Spiroarsoranes and Polytopal Equilibrium

Research on spiroarsoranes , including compounds like 5-phenyl-1,6-dioxa-4,9-diaza-5lambda(5)-arsaspiro[4.4]nonane, has shown that these compounds exhibit polytopal Δ ↔ Λ equilibrium in solution, demonstrating the influence of methyl substitution on the predominance of stereoisomers (Tapia-Benavides et al., 2010).

Synthesis of Sulfur-Containing Heterocycles

The compound serves as a precursor in the synthesis of sulfur-containing heterocycles , leading to the formation of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones, which are important for pharmaceutical applications (Reddy et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related bicyclic compounds has been performed using single-crystal X-ray diffraction, helping to understand the conformational stability and electronic properties of such molecules (Vlasova et al., 2013).

Catalytic and Inhibition Properties

Some derivatives of this compound class have been explored for their catalytic and inhibition properties , particularly in the context of mild steel protection in corrosive environments. These studies highlight the compound's potential in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

properties

IUPAC Name

2,2-dimethyl-6,8-dioxa-7λ6-thiaspiro[3.5]nonane 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-7(2)3-8(4-7)5-11-13(9,10)12-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCJBPYNXYVTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)COS(=O)(=O)OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide

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